molecular formula C4H10Cl2N6 B6266511 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride CAS No. 1803580-79-1

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride

Cat. No.: B6266511
CAS No.: 1803580-79-1
M. Wt: 213.1
InChI Key:
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Description

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoguanidines with hydrazine under controlled conditions . Another approach includes the use of carbodiimides and diazo compounds in a nucleophilic addition/cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes that ensure high yield and purity. The process often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial SOS response by targeting the RecA-mediated auto-proteolysis of LexA . This inhibition can sensitize bacteria to antibiotics and slow the development of resistance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-1-methyl-1H-1,2,3-triazole-4-carboximidamide dihydrochloride stands out due to its specific structural features and biological activities. Its ability to inhibit the bacterial SOS response is particularly noteworthy, making it a valuable compound in the development of new antimicrobial agents.

Properties

CAS No.

1803580-79-1

Molecular Formula

C4H10Cl2N6

Molecular Weight

213.1

Purity

95

Origin of Product

United States

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